Biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine
Biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine
An In-Depth Technical Guide on the Biological Activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the widely used acaricide and insecticide Amitraz, possesses significant biological activity.[1][2] This technical guide provides a comprehensive analysis of its multifaceted interactions within biological systems. Primarily recognized for its potent agonistic activity on octopamine receptors in invertebrates, leading to neurotoxicity, this compound also exhibits significant effects in mammals through its interaction with α-adrenergic receptors.[3][4] This document will delve into the compound's mechanism of action, metabolism, toxicological profile, and the experimental protocols used for its evaluation, offering field-proven insights for researchers and drug development professionals.
Introduction and Physicochemical Properties
N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), with the molecular formula C₁₀H₁₄N₂, is a formamidine derivative.[1] It is a key metabolite of Amitraz, a triazapentadiene compound used extensively in veterinary medicine and agriculture to control ticks, mites, and lice on various animals and crops.[5][6][7] DPMF itself is a white crystalline solid, with its free base form being a flaky crystal.[8] The hydrochloride salt is soluble in water and lower alcohols but insoluble in organic solvents like benzene and xylene.[8] A crucial physicochemical property is its moderate lipophilicity, indicated by a logP of 2.57, which facilitates its absorption across biological membranes.[1]
Table 1: Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.24 g/mol | [1] |
| CAS Number | 33089-74-6 | [1] |
| logP | 2.57 | [1] |
| Boiling Point | 245.9°C | [1] |
| Melting Point | 75-76°C (free base) | [8] |
| Appearance | White flaky crystal (free base) | [8] |
Mechanism of Action: A Tale of Two Receptors
The biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine is primarily dictated by its interaction with two distinct classes of G protein-coupled receptors (GPCRs): octopamine receptors in invertebrates and α-adrenergic receptors in vertebrates.
Invertebrate Neurotoxicity: Targeting Octopamine Receptors
In insects and acarids, DPMF acts as a potent agonist of octopamine receptors.[3][4] Octopamine is the invertebrate counterpart to norepinephrine in mammals, playing a crucial role in neurotransmission.[5] By binding to and activating these receptors, DPMF triggers a cascade of downstream signaling events that lead to hyperexcitation, disruption of normal nerve function, paralysis, and ultimately, the death of the pest.[1][4]
Studies have shown that DPMF differentially activates α- and β-adrenergic-like octopamine receptors (OARs).[3][9] For instance, in Bombyx mori (silkworm), DPMF was found to elevate intracellular Ca²⁺ levels via α-AL OARs with an EC50 of 1.17 nM and increase intracellular cAMP levels through β-AL OARs with an exceptionally potent EC50 of 79.6 pM.[3] This dual activation disrupts normal cellular signaling and contributes to its potent insecticidal and acaricidal effects.[1] It is noteworthy that DPMF is considered a more potent agonist of OARs than its parent compound, Amitraz.[3]
Caption: Invertebrate Mechanism of DPMF Action.
Vertebrate Toxicity: Interaction with α-Adrenergic Receptors
In mammals, the biological effects of DPMF are primarily attributed to its activity as an α-adrenergic receptor agonist, similar to its parent compound, Amitraz.[5][10] It stimulates both central α2-adrenergic receptors and peripheral α1- and α2-adrenergic receptors.[11][12] This interaction is responsible for the wide range of toxicological symptoms observed in cases of accidental ingestion or exposure in animals and humans.[5][12]
The central α2-adrenergic agonism leads to sedation, central nervous system (CNS) depression, and hypotension.[11][13] Peripherally, α-adrenergic stimulation can cause vasoconstriction.[11] Furthermore, DPMF and Amitraz have been shown to inhibit monoamine oxidase (MAO) activity, which can lead to an increase in the levels of neurotransmitters like norepinephrine and serotonin in the central nervous system.[1][5][14] However, the inhibition of MAO appears to occur at higher doses than those causing motor activity suppression, suggesting it may not be the primary mechanism for all observed neurotoxic effects.[15][16]
Caption: Vertebrate Mechanism of DPMF Action.
Metabolism and Pharmacokinetics
N'-(2,4-Dimethylphenyl)-N-methylformamidine is itself a primary and active metabolite of Amitraz.[1][10] Amitraz is rapidly hydrolyzed in vivo to form DPMF and N-(2,4-dimethylphenyl)-formamide (DMF).[1] DPMF is then further metabolized.
Studies in rats have shown that both Amitraz and DPMF are rapidly metabolized and primarily eliminated through urine.[10] Following oral administration of DPMF to rats, 88.7% of the dose was excreted in the urine within 96 hours.[10] The degradation products of DPMF found in rat urine are similar to those of Amitraz and include 2,4-dimethylformanilide, 2,4-dimethylaniline, 4-formamido-3-methylbenzoic acid, and 4-amino-3-methylbenzoic acid.[10] The metabolism is rapid, with metabolites like 2,4-dimethylaniline detectable in the blood as early as 2 hours after oral administration.[17]
Caption: Metabolic Pathway of Amitraz and DPMF.
Toxicological Profile
The toxicological effects of N'-(2,4-Dimethylphenyl)-N-methylformamidine are a direct consequence of its α-adrenergic agonist activity in mammals.
Acute Toxicity
The oral LD50 of the parent compound, Amitraz, in rats is between 500-600 mg/kg, and in dogs, it is 100 mg/kg.[5] While specific LD50 values for DPMF are less commonly reported, it is a significant contributor to the overall toxicity of Amitraz. The No-Observed-Adverse-Effect Level (NOAEL) for DPMF in rats has been reported in the range of 1.59–2.34 mg/kg.[1]
Table 2: Acute Toxicity Data for Amitraz (Parent Compound)
| Species | Route | LD50 | Reference |
| Rat | Oral | 500-600 mg/kg | [5] |
| Mouse | Oral | >1,600 mg/kg | [5] |
| Dog | Oral | 100 mg/kg | [5] |
| Rat | Dermal | >1,600 mg/kg | [5] |
| Rabbit | Dermal | >200 mg/kg | [5] |
Clinical Signs of Toxicity
Exposure to toxic doses of DPMF (or its parent compound Amitraz) can lead to a wide range of clinical signs in mammals, typically appearing within 30 minutes to 2 hours after ingestion.[5] These symptoms are consistent with widespread α-adrenergic stimulation and CNS depression.[5][12][18]
Common Clinical Signs of Toxicity:
-
Central Nervous System: CNS depression (drowsiness, lethargy, coma), ataxia, convulsions.[5][12]
-
Cardiovascular: Bradycardia, hypotension, and occasionally hypertension.[5][12]
-
Gastrointestinal: Vomiting, hypersalivation, anorexia, decreased gastrointestinal motility.[5][12]
-
Ocular: Miosis (constriction of the pupil), or less commonly, mydriasis (dilation of the pupil).[5][12]
Treatment of Toxicity
There is no specific antidote for DPMF or Amitraz poisoning, and treatment is primarily supportive and symptomatic.[12][19] Management focuses on monitoring and supporting respiratory and cardiovascular functions.[19][20] In cases of ingestion, induction of vomiting followed by administration of activated charcoal may be beneficial if performed soon after exposure.[5] For moderate to severe signs, specific α2-adrenergic receptor antagonists such as atipamezole or yohimbine can be used to reverse the effects.[5]
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves a variety of in vitro and in vivo assays.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the affinity and efficacy of DPMF at specific receptor targets (e.g., octopamine and adrenergic receptors).
Methodology: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the receptor of interest (e.g., Bombyx mori α- or β-AL OARs) are cultured and harvested.[3] Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of DPMF.
-
Separation and Quantification: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of DPMF that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can be derived from the IC50 using the Cheng-Prusoff equation.
Methodology: Functional Assay (cAMP or Ca²⁺ Measurement)
-
Cell Culture and Loading: Cells expressing the target receptor are cultured in microplates. For Gs-coupled receptors, intracellular cAMP levels are measured using assays like HTRF or ELISA. For Gq-coupled receptors, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Compound Addition: Varying concentrations of DPMF are added to the cells.
-
Signal Detection: Changes in cAMP levels or intracellular calcium fluorescence are measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted, and the EC50 (concentration of DPMF that elicits 50% of the maximal response) is determined.[3]
In Vivo Toxicological Studies
Objective: To determine the acute toxicity (e.g., LD50) and observe the clinical signs of toxicity of DPMF in animal models.
Methodology: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[5]
-
Dosing: A single animal is dosed with a starting concentration of DPMF administered orally (e.g., by gavage).
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 14 days).
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the criteria for stopping the test are met.
-
Data Analysis: The LD50 is calculated from the results using specialized software. Clinical signs, body weight changes, and gross necropsy findings are recorded.
Conclusion
N'-(2,4-Dimethylphenyl)-N-methylformamidine is a biologically active molecule with significant implications in both pest control and mammalian toxicology. Its primary mechanism of action involves potent agonism at invertebrate octopamine receptors, making it an effective acaricide and insecticide.[3][4] However, its cross-reactivity with mammalian α-adrenergic receptors necessitates careful handling and awareness of its potential for toxicity.[5][11] Understanding the detailed mechanisms, metabolic pathways, and toxicological profile of DPMF is crucial for the development of safer and more effective pesticides, as well as for the clinical management of accidental poisonings. This guide provides a foundational framework for researchers and professionals working with this and related formamidine compounds.
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